

Spectroscopic data (NMR, IR) for tert-butyl benzoate

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Compound of Interest

Compound Name: *tert-Butyl benzoate*

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An In-depth Technical Guide to the Spectroscopic Data of **Tert-butyl Benzoate**

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **tert-butyl benzoate**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation

The following tables summarize the ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **tert-butyl benzoate**.

Table 1: ^1H NMR Spectroscopic Data for **Tert-butyl Benzoate**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.01	Multiplet	2H	Aromatic (ortho-protons)
~7.53	Multiplet	1H	Aromatic (para-proton)
~7.42	Multiplet	2H	Aromatic (meta-protons)
1.59	Singlet	9H	tert-butyl

Solvent: CDCl_3 . Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ^{13}C NMR Spectroscopic Data for **Tert-butyl Benzoate**

Chemical Shift (δ) ppm	Assignment
165.5	Carbonyl (C=O)
132.5	Aromatic (para-carbon)
131.6	Aromatic (ipso-carbon)
129.4	Aromatic (ortho-carbons)
128.2	Aromatic (meta-carbons)
80.7	Quaternary Carbon (tert-butyl)
28.2	Methyl Carbons (tert-butyl)

Solvent: CDCl_3 . Reference: CDCl_3 at 77.16 ppm.

Table 3: IR Spectroscopic Data for **Tert-butyl Benzoate**

Wavenumber (cm^{-1})	Intensity	Assignment
~3070-3030	Medium	Aromatic C-H Stretch
~2980-2930	Medium	Aliphatic C-H Stretch
~1715	Strong	C=O (Ester) Stretch
~1600, ~1450	Medium-Weak	C=C Aromatic Ring Stretch
~1270	Strong	C-O (Ester) Stretch
~1120	Strong	O-C (tert-butyl) Stretch

Experimental Protocols

The following sections detail the generalized methodologies for acquiring NMR and IR spectra for a liquid organic compound such as **tert-butyl benzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to determine the molecular structure.

Methodology:

- **Sample Preparation:** A small amount of **tert-butyl benzoate** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform- d , CDCl_3) in an NMR tube.^[1] A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.^[2]
- **Instrument Setup:** The NMR tube is placed in the spectrometer.^[3] The magnetic field is shimmed to achieve homogeneity, and the probe is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C).^[3]
- **Data Acquisition for ^1H NMR:** The ^1H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID). Multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.
- **Data Acquisition for ^{13}C NMR:** The ^{13}C NMR spectrum is typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.^[4] Due to the low natural abundance of ^{13}C , a larger number of scans is required compared to ^1H NMR.
- **Data Processing:** The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard.^[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

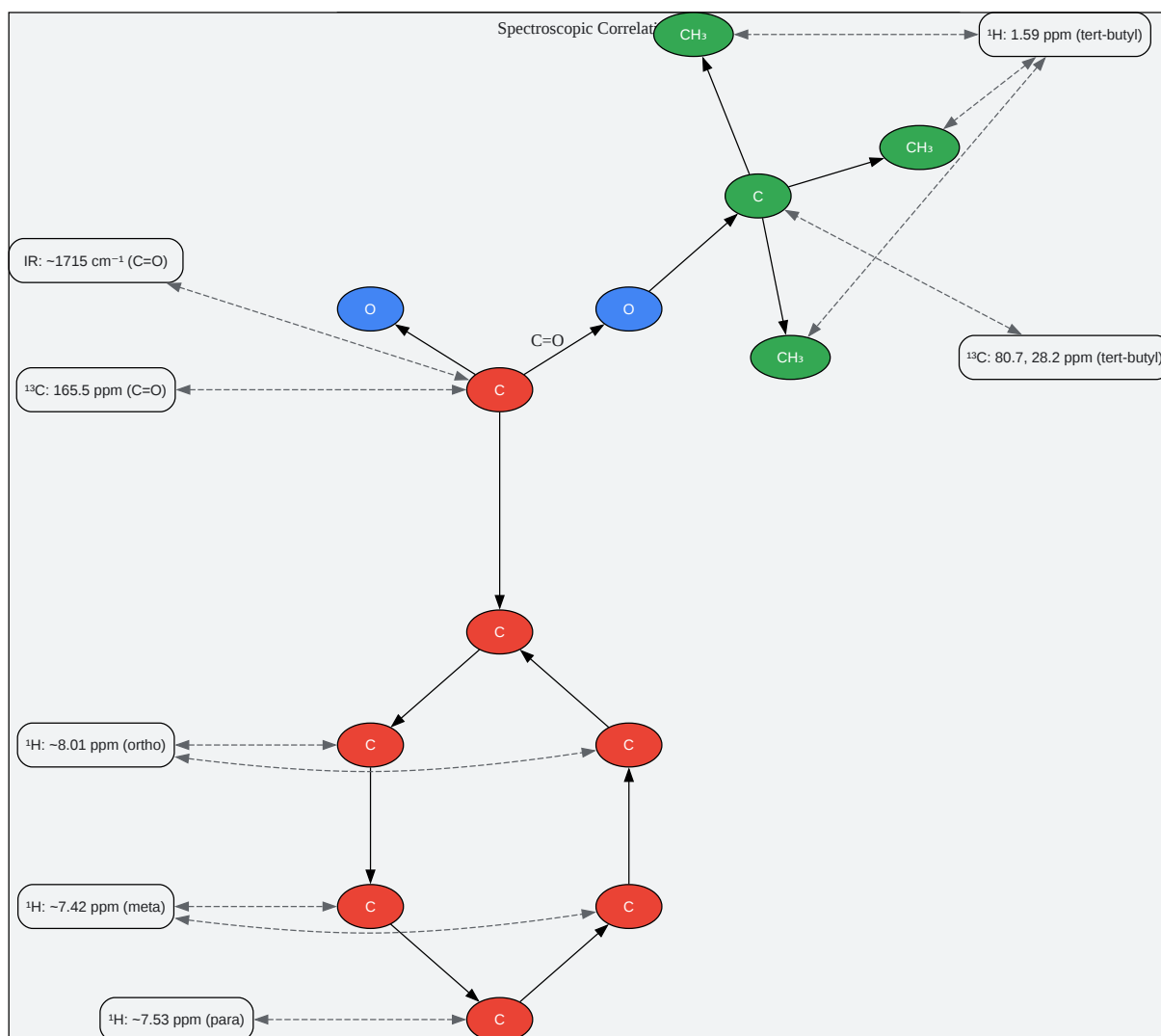
Methodology:

- **Sample Preparation (Attenuated Total Reflectance - ATR):** For a liquid sample like **tert-butyl benzoate**, the ATR-FTIR method is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).^{[6][7][8]}

- Sample Preparation (Transmission): Alternatively, a thin film of the liquid can be placed between two IR-transparent salt plates (e.g., NaCl or KBr).[6][9]
- Instrument Setup: The appropriate spectral range is selected, typically from 4000 to 400 cm^{-1} . [6] A background spectrum of the empty ATR crystal or clean salt plates is collected.[7]
- Data Acquisition: The sample is placed in the instrument, and the IR spectrum is recorded.[6] Multiple scans are averaged to enhance the signal quality.[6]
- Spectral Interpretation: The acquired spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups.[6]

Visualization

The following diagram illustrates the structure of **tert-butyl benzoate** and the correlation of its atoms with the key spectroscopic signals.



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Caption: Molecular structure of **tert-butyl benzoate** with key NMR and IR correlations.

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- To cite this document: BenchChem. [Spectroscopic data (NMR, IR) for tert-butyl benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219572#spectroscopic-data-nmr-ir-for-tert-butyl-benzoate]

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